molecular formula C21H18N2OS B2958618 5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899973-20-7

5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2958618
CAS No.: 899973-20-7
M. Wt: 346.45
InChI Key: KVTYBJKOJWONMN-UHFFFAOYSA-N
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Description

This heterocyclic compound belongs to the pyrazolo-benzooxazine class, characterized by a fused tricyclic framework. The structure features a thiophen-3-yl group at position 5 and a para-tolyl (p-tolyl) substituent at position 2. Its synthesis typically involves multi-step reactions starting from substituted chalcones, followed by cyclization with hydrazine and aromatic aldehydes (e.g., pyridine-3-carbaldehyde) .

Properties

IUPAC Name

2-(4-methylphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-6-8-15(9-7-14)18-12-19-17-4-2-3-5-20(17)24-21(23(19)22-18)16-10-11-25-13-16/h2-11,13,19,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTYBJKOJWONMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and various research findings related to its efficacy as an anticancer agent and its pharmacological profiles.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of pyrazole derivatives through the reaction of thiophene and substituted phenyl compounds. The final structure is confirmed through spectroscopic methods including NMR and X-ray crystallography.

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) with IC50 values indicating significant potency.

Cell Line IC50 Value (µM) Mechanism
MCF712.4Induction of apoptosis
HepG29.8Cell cycle arrest at G2/M phase
HCT11615.6Inhibition of proliferation

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between the compound and various biological targets. The binding affinity was evaluated against key enzymes involved in cancer progression such as TrKA and COX-2. The results indicated strong binding interactions, which correlate with the observed biological activities.

Case Studies

  • Case Study on MCF7 Cells : A detailed study evaluated the effects of the compound on MCF7 cells, revealing that it not only inhibited cell growth but also induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
  • In Vivo Studies : Preliminary in vivo studies on animal models showed that treatment with this compound resulted in reduced tumor size compared to control groups, further supporting its potential as an effective anticancer agent.

Safety and Toxicity

Safety assessments indicated that the compound has a favorable toxicity profile. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses, suggesting good gastrointestinal absorption and low systemic toxicity.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Spiro Derivatives: The spiro indolinone modification () adds conformational rigidity, which may improve selectivity in biological interactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 7,9-Dichloro Analog Spiro Derivative 9-Bromo-Furan Analog
Molecular Weight ~380–400 ~470 ~450–500 440.25
LogP (Predicted) ~3.5–4.0 ~5.2 ~4.8 ~4.5
Hydrogen Bond Donors 0 0 1 (indolinone NH) 0
Drug-Likeness Compliant (Lipinski) Non-compliant (MW >500) Borderline Non-compliant (MW >400)

Implications :

  • The target compound’s lower molecular weight and moderate LogP align with oral bioavailability criteria.
  • Halogenated analogs () exhibit higher LogP, favoring membrane penetration but risking solubility issues.

Discussion :

  • The spiro derivatives () demonstrate notable antimicrobial activity, likely due to the indolinone moiety’s hydrogen-bonding capacity.
  • The absence of biological data for the target compound underscores the need for in vitro testing, leveraging structural insights from active analogs.

Computational and Crystallographic Insights

  • Density Functional Theory (DFT) : highlights DFT’s utility in predicting electronic properties. The thiophene’s electron-rich nature may enhance binding affinity compared to nitro () or chloro groups .
  • Crystallography : SHELX and ORTEP () are critical for confirming the fused tricyclic framework, particularly in halogenated analogs where steric effects dominate .

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